Cas no 87603-45-0 (2-Chloro-N-isobutylpropanamide)
2-Chloro-N-isobutylpropanamide Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-N-isobutylpropanamide
- 2-chloro-N-(2-methylpropyl)propanamide
- 2-chloro-N-isobutylpropanamide(SALTDATA: FREE)
- CS-0241488
- DTXSID30607187
- EN300-23333
- AKOS000100043
- BS-36086
- BB 0217132
- 87603-45-0
- MFCD09802009
- SCHEMBL11061292
- Z147652104
- AKOS017283055
-
- MDL: MFCD09802009
- Inchi: 1S/C7H14ClNO/c1-5(2)4-9-7(10)6(3)8/h5-6H,4H2,1-3H3,(H,9,10)
- InChI Key: DACYGWNELUVMHS-UHFFFAOYSA-N
- SMILES: ClC(C)C(NCC(C)C)=O
Computed Properties
- Exact Mass: 163.0763918g/mol
- Monoisotopic Mass: 163.0763918g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 114
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 29.1Ų
2-Chloro-N-isobutylpropanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C374120-100mg |
2-chloro-N-isobutylpropanamide |
87603-45-0 | 100mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C374120-500mg |
2-chloro-N-isobutylpropanamide |
87603-45-0 | 500mg |
$ 65.00 | 2022-04-01 | ||
| TRC | C374120-1g |
2-chloro-N-isobutylpropanamide |
87603-45-0 | 1g |
$ 80.00 | 2022-04-01 | ||
| Fluorochem | 038968-1g |
2-Chloro-N-isobutylpropanamide |
87603-45-0 | 95% | 1g |
£29.00 | 2022-03-01 | |
| Fluorochem | 038968-5g |
2-Chloro-N-isobutylpropanamide |
87603-45-0 | 95% | 5g |
£84.00 | 2022-03-01 | |
| Fluorochem | 038968-10g |
2-Chloro-N-isobutylpropanamide |
87603-45-0 | 95% | 10g |
£140.00 | 2022-03-01 | |
| eNovation Chemicals LLC | Y1247793-5g |
2-CHLORO-N-ISOBUTYLPROPANAMIDE |
87603-45-0 | 95% | 5g |
$175 | 2024-06-07 | |
| abcr | AB267143-1 g |
2-Chloro-N-isobutylpropanamide |
87603-45-0 | 1g |
€85.80 | 2022-09-01 | ||
| abcr | AB267143-5 g |
2-Chloro-N-isobutylpropanamide |
87603-45-0 | 5g |
€196.20 | 2022-09-01 | ||
| abcr | AB267143-10 g |
2-Chloro-N-isobutylpropanamide |
87603-45-0 | 10g |
€289.00 | 2022-09-01 |
2-Chloro-N-isobutylpropanamide Suppliers
2-Chloro-N-isobutylpropanamide Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 2-Chloro-N-isobutylpropanamide
Introduction to 2-Chloro-N-isobutylpropanamide (CAS No. 87603-45-0)
2-Chloro-N-isobutylpropanamide, identified by its Chemical Abstracts Service (CAS) number 87603-45-0, is a significant compound in the field of chemical and pharmaceutical research. This amide derivative has garnered attention due to its versatile applications and structural properties that make it a valuable intermediate in synthetic chemistry. The compound's unique molecular configuration, featuring a chloro-substituted nitrogen atom and an isobutyl side chain, contributes to its reactivity and potential utility in various biochemical pathways.
The synthesis and characterization of 2-Chloro-N-isobutylpropanamide have been extensively studied in recent years, with researchers exploring its role in developing novel pharmaceutical agents. The presence of the chloro group enhances the compound's electrophilicity, making it a suitable candidate for nucleophilic substitution reactions. This property has been exploited in the synthesis of more complex molecules, including those with potential therapeutic benefits.
In the realm of medicinal chemistry, 2-Chloro-N-isobutylpropanamide has been investigated for its potential as a precursor in the development of bioactive molecules. Its structural framework allows for modifications that can fine-tune its pharmacological properties, making it a promising candidate for further exploration. Recent studies have highlighted its role in the synthesis of inhibitors targeting specific enzymatic pathways, which are crucial in treating various diseases.
The compound's stability under different conditions has also been a focus of research. Studies have demonstrated that 2-Chloro-N-isobutylpropanamide maintains its integrity under controlled temperatures and pH levels, which is essential for its application in industrial processes and laboratory settings. This stability ensures consistent performance in synthetic reactions, reducing the likelihood of degradation and improving yield rates.
Moreover, the environmental impact of 2-Chloro-N-isobutylpropanamide has been a subject of interest. Researchers have been working on developing sustainable synthetic routes that minimize waste and reduce energy consumption. These efforts align with global initiatives to promote green chemistry practices, ensuring that the production of such compounds is environmentally responsible.
The role of computational chemistry in understanding the behavior of 2-Chloro-N-isobutylpropanamide cannot be overstated. Advanced computational methods have enabled scientists to predict reaction outcomes and optimize synthetic pathways with greater accuracy. This approach has not only accelerated the discovery process but also reduced the need for extensive experimental trials, thereby saving time and resources.
In conclusion, 2-Chloro-N-isobutylpropanamide (CAS No. 87603-45-0) is a multifaceted compound with significant potential in pharmaceutical and chemical research. Its unique structural features, reactivity, and stability make it a valuable asset in the development of new drugs and synthetic methodologies. As research continues to evolve, the applications of this compound are expected to expand, contributing to advancements in medicine and industry.
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